![molecular formula C17H12ClFN2O2S B2687366 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate CAS No. 1396627-17-0](/img/structure/B2687366.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate is a synthetic organic compound that features a benzothiazole moiety linked to an azetidine ring, which is further connected to a 2-chloro-6-fluorobenzoate group
作用机制
Target of Action
Compounds containing a benzothiazole moiety, like “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate”, are often associated with anti-tubercular activity . They may target enzymes like DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound might interact with its target enzyme, leading to the inhibition of the enzyme’s activity. This could result in the disruption of essential biochemical processes in the bacteria, leading to its death .
Biochemical Pathways
The compound might affect the synthesis of cell wall components in Mycobacterium tuberculosis, disrupting the integrity of the bacterial cell wall and leading to cell death .
Result of Action
The ultimate effect of the compound’s action would be the death of Mycobacterium tuberculosis cells, potentially leading to the resolution of a tuberculosis infection .
生化分析
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzothiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of Benzothiazole Moiety:
- Starting with 2-aminothiophenol, which undergoes cyclization with a suitable aldehyde to form the benzothiazole ring.
- Reaction conditions: Acidic medium, elevated temperatures.
-
Synthesis of Azetidine Ring:
- The azetidine ring is formed via cyclization of a suitable precursor, such as a β-amino alcohol.
- Reaction conditions: Basic medium, often using a strong base like sodium hydride.
-
Coupling with 2-chloro-6-fluorobenzoate:
- The final step involves coupling the benzothiazole-azetidine intermediate with 2-chloro-6-fluorobenzoic acid or its derivatives.
- Reaction conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
化学反应分析
Types of Reactions: 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate can undergo various chemical reactions, including:
-
Substitution Reactions:
- The chloro and fluoro groups on the benzoate moiety can participate in nucleophilic substitution reactions.
- Common reagents: Nucleophiles like amines or thiols.
-
Oxidation and Reduction:
- The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.
- Common reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Hydrolysis:
- The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
- Common reagents: Aqueous acids or bases.
Major Products:
- Substitution reactions typically yield substituted benzoates.
- Oxidation of the benzothiazole ring yields sulfoxides or sulfones.
- Hydrolysis yields 2-chloro-6-fluorobenzoic acid and the corresponding alcohol.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-tubercular agent due to the benzothiazole moiety .
- Explored for anti-inflammatory properties .
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
相似化合物的比较
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzoate: Lacks the chloro and fluoro substituents, which may affect its reactivity and biological activity.
2-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-chlorobenzoate: Similar structure but with different substitution patterns on the benzoate moiety.
Uniqueness:
- The presence of both chloro and fluoro groups in 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate may enhance its reactivity and binding affinity to biological targets, making it a unique candidate for further research and development.
属性
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-chloro-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2S/c18-11-4-3-5-12(19)15(11)16(22)23-10-8-21(9-10)17-20-13-6-1-2-7-14(13)24-17/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUSGNSLXGCTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
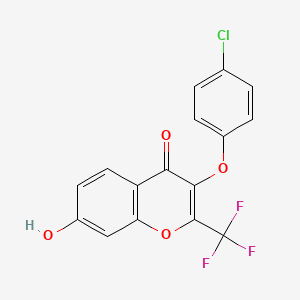
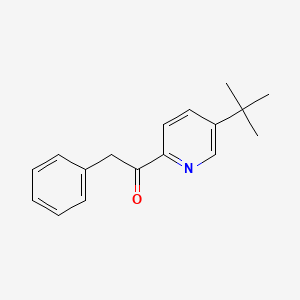
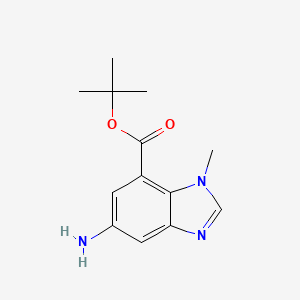
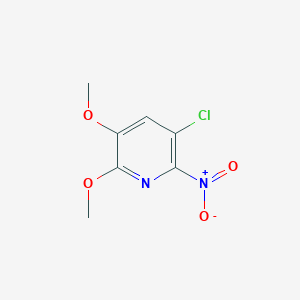
![1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B2687293.png)
![N'-(2-chlorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2687295.png)
![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687296.png)
![ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2687297.png)
![4-BENZOYL-N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE](/img/structure/B2687299.png)

![2,5-dichloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2687301.png)
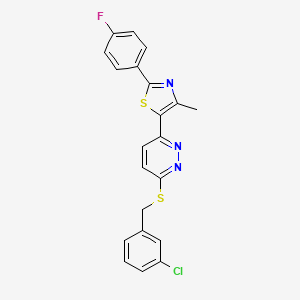
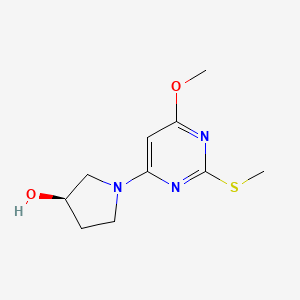
![4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide](/img/structure/B2687306.png)
